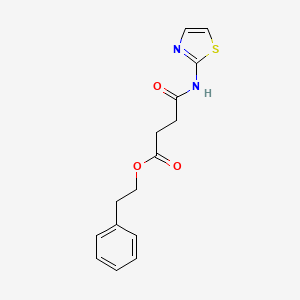

2-Phenylethyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from basic building blocks like 4-(1H-indol-3-yl)butanoic acid, which is then transformed into various derivatives through reactions such as esterification, amidation, and nucleophilic substitution . Another example includes the synthesis of substituted (E)-3-(Benzo[d]thiazol-2-ylamino)phenylprop-2-en-1-one from 2-aminobenzothiazole and 1-aryl-3,3-bis-(methylsulfanyl)-2-propen-1-ones . These methods could potentially be adapted for the synthesis of "2-Phenylethyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate".

Molecular Structure Analysis

The molecular and crystal structures of related compounds, such as 4-oxo-4-(pyridin-3-ylamino)butanoic acid, have been analyzed using single crystal X-ray diffraction studies. These studies reveal details such as the bending of the side chain at the carbon atom adjacent to the carbonyl carbon of the amide fragment and the formation of hydrogen-bonded chains and supramolecular structures . Similar techniques could be employed to analyze the molecular structure of "2-Phenylethyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate".

Chemical Reactions Analysis

The chemical reactions involving related compounds often include the formation of hydrogen bonds and other non-covalent interactions that contribute to the stability and architecture of the crystal structures. For instance, 4-oxo-4-(pyridin-2-ylamino)butanoic acid forms one-dimensional helical columns stabilized by hydrogen bonds and other interactions . These insights into the chemical behavior of similar compounds can inform the reactions analysis of "2-Phenylethyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate".

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are often determined by their molecular structure. For example, the antimicrobial activity of diastereoisomeric alcohols and their esters can be linked to their molecular configuration . Similarly, the antidiabetic activity of substituted (E)-3-(Benzo[d]thiazol-2-ylamino)phenylprop-2-en-1-one derivatives is evaluated through biological assays . These studies provide a framework for analyzing the physical and chemical properties of "2-Phenylethyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate", including its potential biological activities.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Properties

Research has shown that derivatives of 2-Phenylethyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate possess promising antimicrobial and antifungal activities. A study demonstrated that certain thiazole derivatives incorporating the pyridine moiety exhibit significant antibacterial and antifungal properties, with notable DNA gyrase inhibitory activity, suggesting their potential as antimicrobial agents (Khidre & Radini, 2021). Additionally, another study highlighted the antimicrobial activities of novel thiazole derivatives, emphasizing their effectiveness against bacterial and fungal isolates (Wardkhan et al., 2008).

Biological Activity and Stability

Organotin(IV) complexes synthesized with a ligand similar to 2-Phenylethyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate displayed substantial biological activities. These complexes were evaluated for various biological activities such as antibacterial, antifungal, antileishmanial, cytotoxicity, and protein kinase inhibition, with some exhibiting superior antileishmanial activity and significant cytotoxicity, indicating their potential in treating diseases like leishmaniasis (Javed et al., 2015). The HOMO–LUMO study of these tin complexes suggested enhanced thermodynamic stability compared to the ligand.

Synthesis and Characterization

The molecule has been employed in various synthetic pathways leading to the creation of diverse compounds. For instance, its analogues were used in the Passerini three-component reaction to produce unsaturated α-benzothiazole acyloxyamides, suggesting its versatility in synthesizing different chemical compounds (Sheikholeslami-Farahani & Shahvelayati, 2013).

Anticancer and Trypanocidal Activity

Several derivatives of 2-Phenylethyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate have been explored for their anticancer and trypanocidal activities. A study synthesized a series of compounds and evaluated them for their activity against Trypanosoma brucei species, with some compounds showing significant selectivity and non-toxicity towards human cells. One particular derivative demonstrated inhibition against various human tumor cell lines, indicating its potential as an anticancer agent (Holota et al., 2019).

Wirkmechanismus

Target of Action

Compounds with a thiazole ring, like this one, have been found to have diverse biological activities .

Mode of Action

Without specific studies on “2-Phenylethyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate”, it’s difficult to determine its exact mode of action. Thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Biochemical Pathways

Thiazole derivatives have been found to affect a wide range of biochemical pathways due to their diverse biological activities .

Result of Action

Thiazole derivatives have been found to have a wide range of biological activities, suggesting that they could have multiple effects at the molecular and cellular level .

Eigenschaften

IUPAC Name |

2-phenylethyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S/c18-13(17-15-16-9-11-21-15)6-7-14(19)20-10-8-12-4-2-1-3-5-12/h1-5,9,11H,6-8,10H2,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJXWYQBZWCGDKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC(=O)CCC(=O)NC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2512030.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2512032.png)

![2-Methoxy-5-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2512037.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2512038.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2512039.png)

![N-(2-bromophenyl)-2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]acetamide](/img/no-structure.png)

![4-[(3-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2512047.png)

![2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-6-[[3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2512048.png)